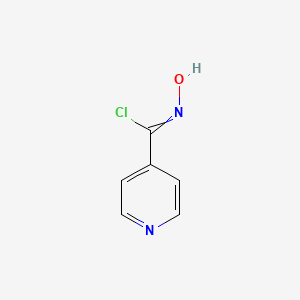
N-hydroxypyridine-4-carbonimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxypyridine-4-carbonimidoyl chloride is a chemical compound with the molecular formula C6H5ClN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxypyridine-4-carbonimidoyl chloride typically involves the reaction of 4-pyridinecarboxylic acid with hydroxylamine hydrochloride, followed by chlorination. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-hydroxypyridine-4-carbonimidoyl chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chloride group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-4-pyridine-carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-hydroxypyridine-4-carbonimidoyl chloride has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-hydroxypyridine-4-carbonimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. This interaction can lead to the formation of new compounds with unique properties .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-4-pyridinecarboxylic acid
- 4-pyridinecarboximidoyl chloride
- N-hydroxy-2-pyridinecarboximidoyl chloride
Uniqueness
N-hydroxypyridine-4-carbonimidoyl chloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C6H5ClN2O |
|---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
N-hydroxypyridine-4-carboximidoyl chloride |
InChI |
InChI=1S/C6H5ClN2O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H |
InChI Key |
MDPQIKOFLZQPLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=NO)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
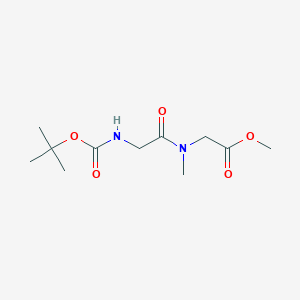
![2-(Hydroxymethyl)-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8596119.png)
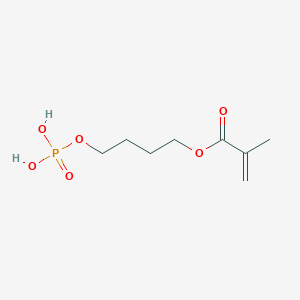
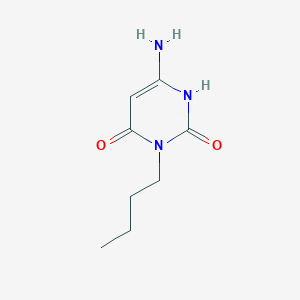
![6-bromo-2-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8596145.png)
![3-{[3-(Diethylamino)propyl]amino}-1H-indazol-5-OL](/img/structure/B8596147.png)

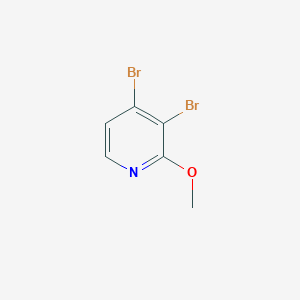


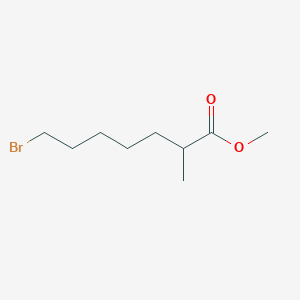
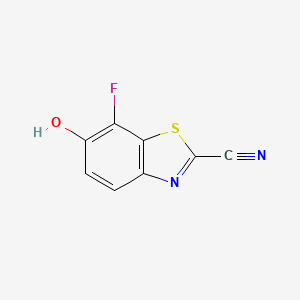
![6-[(Methyl-propyl-amino)-methyl]-pyridin-2-ylamine](/img/structure/B8596196.png)

